molecular formula C7H10ClNS B2770926 (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride CAS No. 1638195-57-9

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2770926
CAS No.: 1638195-57-9
M. Wt: 175.67
InChI Key: LKNOVUFYJPWBJR-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H10ClNS and its molecular weight is 175.67. The purity is usually 95%.
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Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated to proceed at room temperature, preserving the enantiomeric purity of the cyclopropane. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmacological applications, illustrating the utility of cyclopropane derivatives in organic synthesis (Lifchits & Charette, 2008).

Biocatalytic Approaches for Anti-thrombotic Agent Synthesis

Biocatalytic routes have been explored for synthesizing cyclopropyl amine (1R,2S)-2, a key building block for the anti-thrombotic agent ticagrelor. Using ketoreductase, amidase, or lipase biocatalysts, high enantiomeric excesses were achieved, showcasing the potential of biocatalysis in the efficient synthesis of pharmacologically important molecules (Hugentobler et al., 2016).

Synthesis of Structurally Diverse Libraries

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been reported to generate a structurally diverse library of compounds. This work highlights the versatility of thiophene derivatives in the synthesis of a wide array of structurally varied compounds, further underlining the significance of cyclopropane and thiophene derivatives in chemical synthesis (Roman, 2013).

Development of Hydrolytic Resolution Processes

An efficient hydrolytic resolution process for preparing (1R,2R)-DFPCPCA from trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide using an immobilized Candida antarctica lipase B (CALB) showcases the application of enzymatic processes in the synthesis of key intermediates for pharmaceutical compounds. This study exemplifies the role of cyclopropylamine derivatives in the synthesis of ticagrelor, a platelet aggregation antagonist (Wang, Liu, & Tsai, 2019).

Properties

IUPAC Name

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOVUFYJPWBJR-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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